molecular formula C12H13NO3 B1320590 Methyl 2-propyl-1,3-benzoxazole-5-carboxylate CAS No. 924869-24-9

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B1320590
CAS No.: 924869-24-9
M. Wt: 219.24 g/mol
InChI Key: GKFXUIGLVKIJGX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-propyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Biological Activity

Methyl 2-propyl-1,3-benzoxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a benzoxazole ring structure, which is known for its diverse biological activities. The compound has a molecular formula of C13_{13}H15_{15}N1_{1}O3_{3} and a molecular weight of approximately 219.24 g/mol. It exhibits a melting point ranging from 48 to 50 °C, indicating its solid-state at room temperature.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring allows for binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess significant antimicrobial properties. A study on related benzoxazole derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and moderate activity against Gram-negative bacteria like Escherichia coli .

CompoundTarget BacteriaMIC (µg/mL)
This compoundBacillus subtilis32
This compoundEscherichia coli64

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The compound's effectiveness varies based on structural modifications within the benzoxazole framework.

A notable study reported that certain derivatives exhibited IC50_{50} values in the low micromolar range against these cancer cell lines:

Cell LineIC50_{50} (µM)Compound Tested
MCF-710This compound
A54915This compound
HepG212This compound

Case Studies

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer properties of this compound against various cancer cell lines, researchers utilized the MTT assay to determine cell viability. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines. The mechanism was further elucidated through flow cytometry analysis, which showed increased apoptosis markers in treated cells compared to controls .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study highlighted that the compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Properties

IUPAC Name

methyl 2-propyl-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-4-11-13-9-7-8(12(14)15-2)5-6-10(9)16-11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFXUIGLVKIJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594762
Record name Methyl 2-propyl-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-24-9
Record name Methyl 2-propyl-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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